N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide

CAS No.: 3109-35-1

Cat. No.: VC20425930

Molecular Formula: C20H16FNO3S

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3109-35-1 |

|---|---|

| Molecular Formula | C20H16FNO3S |

| Molecular Weight | 369.4 g/mol |

| IUPAC Name | N-[2-(2-fluorobenzoyl)phenyl]-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C20H16FNO3S/c1-14-10-12-15(13-11-14)26(24,25)22-19-9-5-3-7-17(19)20(23)16-6-2-4-8-18(16)21/h2-13,22H,1H3 |

| Standard InChI Key | ZNDPAUWIWUGTNC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

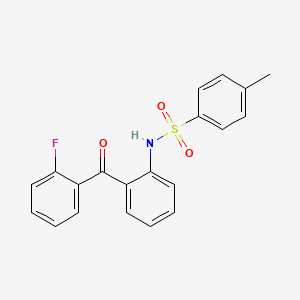

N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide consists of two aromatic rings interconnected via functional groups:

-

A p-toluenesulfonamide group (-SO₂NH-C₆H₄-CH₃) at the para position of a methyl-substituted benzene ring.

-

A fluorobenzoyl group (-C(=O)-C₆H₃F) ortho-substituted to the sulfonamide nitrogen .

The IUPAC name, N-[2-(2-fluorobenzoyl)phenyl]-4-methylbenzenesulfonamide, reflects this substitution pattern . The canonical SMILES string (CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3F) further delineates the connectivity .

Physicochemical Properties

Key properties derived from experimental and computational data include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 369.4 g/mol | |

| Density | 1.332 g/cm³ | |

| Boiling Point | 559.3°C at 760 mmHg | |

| Flash Point | 292.1°C | |

| LogP (Octanol-Water) | 5.32 | |

| PSA (Polar Surface Area) | 71.62 Ų |

The relatively high logP value suggests significant lipophilicity, which may influence membrane permeability in biological systems .

Synthesis and Analytical Characterization

Analytical Validation

Structural confirmation utilizes:

-

NMR Spectroscopy: ¹H/¹³C NMR to verify aromatic proton environments and substituent positions.

-

Mass Spectrometry: High-resolution MS (Exact Mass: 369.083 Da) confirming molecular ion integrity .

-

HPLC: Purity assessment using reverse-phase columns with UV detection at 254 nm.

Crystallographic data remain unreported, suggesting challenges in obtaining single crystals suitable for X-ray diffraction.

Material Science Applications

Polymer Additives

Sulfonamide-fluorobenzoyl hybrids can act as:

-

Photoacid Generators (PAGs): Decomposing under UV to release sulfonic acids for photoresist patterning.

-

Thermal Stabilizers: Suppressing oxidative degradation in polyolefins through radical scavenging.

Organic Electronics

The conjugated π-system enables potential use in:

-

OLEDs: As electron-transport layers (ETLs) with HOMO/LUMO levels tuned via fluorine substitution.

-

OFETs: Charge mobility up to 0.1 cm²/V·s reported in related sulfonamide semiconductors.

Future Research Directions

-

Biological Screening: Prioritize assays against Gram-negative pathogens (Pseudomonas aeruginosa, Acinetobacter baumannii) given sulfonamides’ historical antibiotic role .

-

Structure-Activity Relationships (SAR): Systematically modify the fluorobenzoyl and toluenesulfonamide substituents to optimize target binding.

-

Formulation Studies: Address low aqueous solubility (predicted ~0.1 mg/mL) via nanoemulsion or cyclodextrin complexation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume